

Spectroscopic Profile of 5-Methylfurfurylamine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylfurfurylamine

Cat. No.: B076237

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylfurfurylamine** (CAS No: 14003-16-8), a valuable building block in medicinal chemistry and materials science. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Methylfurfurylamine**. This information has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted resource for experimental spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]	Assignment
5.99	d	1H	3.0	H-3
5.88	d	1H	3.0	H-4
3.69	s	2H	-	CH ₂ (aminomethyl)
2.23	s	3H	-	CH ₃ (methyl)
1.35	s	2H	-	NH ₂ (amino)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) [ppm]	Assignment
155.1	C-2
150.7	C-5
106.0	C-3
105.7	C-4
38.6	CH ₂ (aminomethyl)
13.4	CH ₃ (methyl)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3375-3294	Strong, Broad	N-H stretch (amine)
2924-2854	Medium	C-H stretch (aliphatic)
1578	Medium	C=C stretch (furan ring)
1018	Strong	C-O-C stretch (furan ring)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
111	45	[M] ⁺ (Molecular Ion)
94	100	[M-NH ₃] ⁺
81	20	[M-CH ₂ NH ₂] ⁺
53	30	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of furan derivatives and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **5-Methylfurfurylamine** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.
- The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis. For ^1H NMR, the signals are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like **5-Methylfurfurylamine**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty ATR crystal or clean salt plates is recorded.
- The sample spectrum is then acquired over a typical range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is typically performed automatically by the instrument's software. The spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

- Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

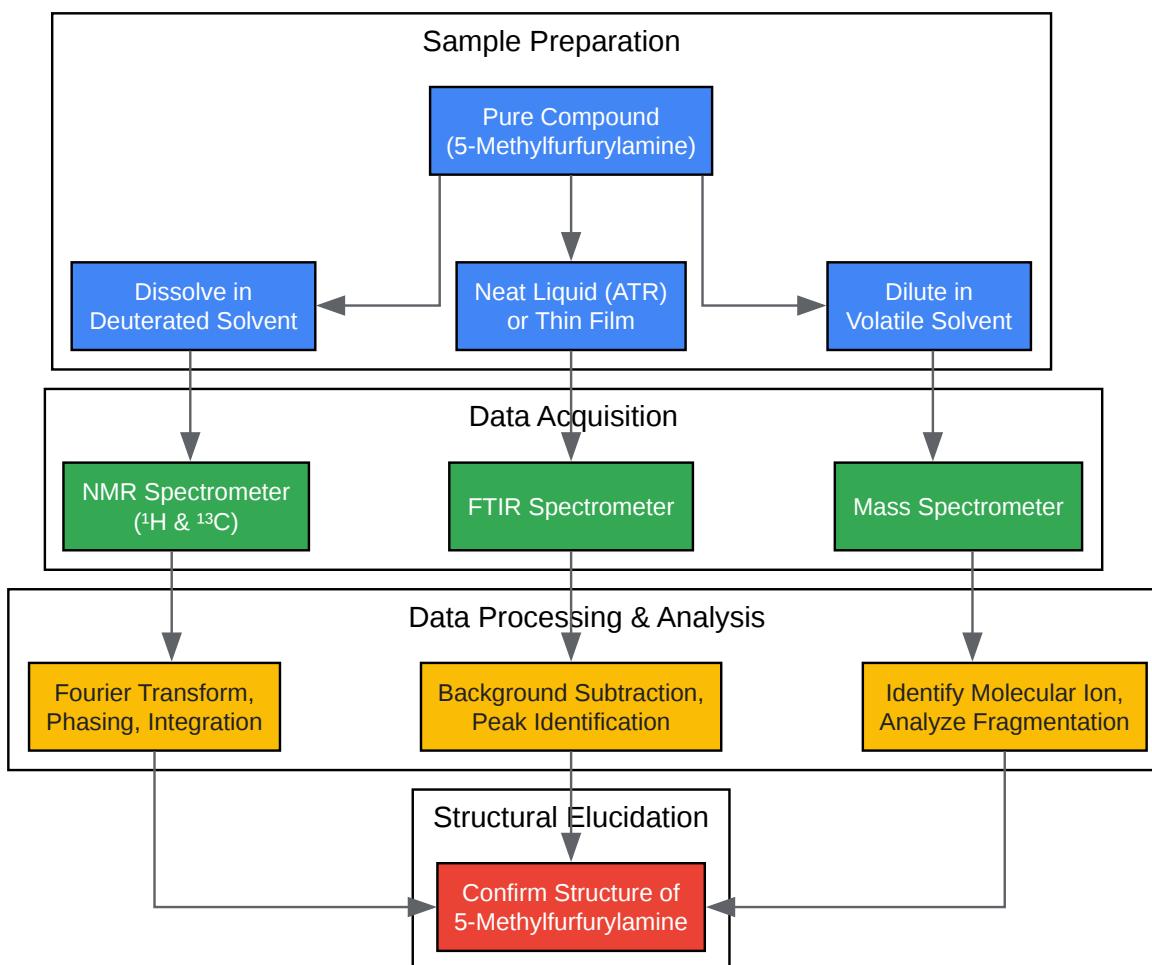
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.
- The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).
- The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Methylfurfurylamine**.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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